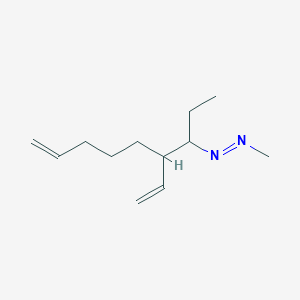
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a complex hydrocarbon chain with ethenyl and nonenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain can be synthesized through a series of alkylation and dehydrogenation reactions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrogen-containing compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A well-known diazene with applications in molecular switches and photoresponsive materials.
Hydrazones: Compounds with a similar nitrogen-nitrogen double bond, used in various chemical and biological applications.
Uniqueness
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is unique due to its specific hydrocarbon chain structure and the presence of both ethenyl and nonenyl groups, which may impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
62858-18-8 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
4-ethenylnon-8-en-3-yl(methyl)diazene |
InChI |
InChI=1S/C12H22N2/c1-5-8-9-10-11(6-2)12(7-3)14-13-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Clé InChI |
IVSPCSHPUOCOLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CCCC=C)C=C)N=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
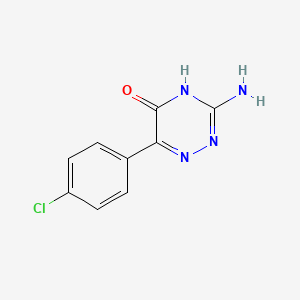
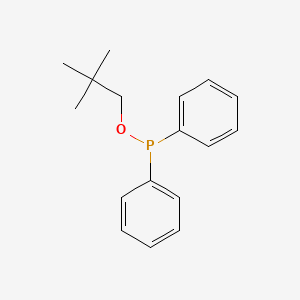
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
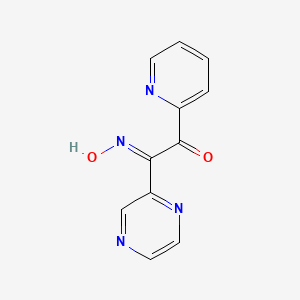
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

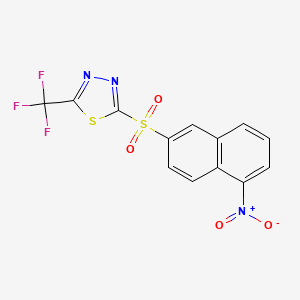
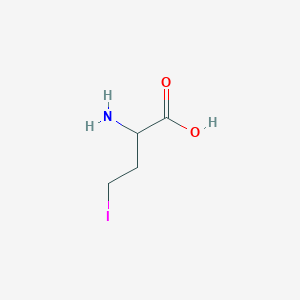
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)


![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
